molecular formula C15H22O3 B3033748 Aerugidiol CAS No. 116425-35-5

Aerugidiol

Cat. No.: B3033748
CAS No.: 116425-35-5
M. Wt: 250.33 g/mol
InChI Key: IXQJBPRUTQTCMW-ILXRZTDVSA-N
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Description

Aerugidiol is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa . It is a naturally occurring compound with a molecular formula of C15H22O3 . This compound is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Aerugidiol is a bridge-head oxygenated sesquiterpene Sesquiterpenes, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes involved in inflammatory and immune responses .

Mode of Action

It has been found to show a protective effect against d-galactosamine (d-galn)/lipopolysaccharide-induced acute liver injury in mice . This suggests that this compound may interact with cellular targets involved in the inflammatory response and liver function, although the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given its protective effects against liver injury , it can be inferred that this compound may influence pathways related to inflammation and liver function

Pharmacokinetics

As a sesquiterpene, this compound is likely to be lipophilic , which could influence its bioavailability and distribution within the body.

Result of Action

This compound has been found to show a protective effect against D-galactosamine (D-GalN)/lipopolysaccharide-induced acute liver injury in mice . This suggests that the compound may have hepatoprotective properties, potentially by reducing inflammation or modulating liver function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aerugidiol involves the extraction from the rhizomes of Curcuma aeruginosa. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques as described above. The scalability of the process depends on the availability of raw materials and the efficiency of the extraction methods.

Chemical Reactions Analysis

Types of Reactions: Aerugidiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Aerugidiol is compared with other similar sesquiterpenes, highlighting its uniqueness:

References

Properties

IUPAC Name

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQJBPRUTQTCMW-ILXRZTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318401
Record name Aerugidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116425-35-5
Record name Aerugidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116425-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aerugidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of aerugidiol?

A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.

Q2: Which plant species is this compound most commonly isolated from?

A2: this compound has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.

Q3: Are there any studies on the in vitro or in vivo efficacy of this compound?

A3: While some of the research articles mention that this compound was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, this compound did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].

Q4: What analytical methods are typically employed to identify and quantify this compound?

A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate this compound [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].

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